An In-depth Technical Guide to 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-5-methoxy-2-nitrobenzoic acid, with the Chemical Abstracts Service (CAS) number 103095-48-3 , is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with ethoxy, methoxy, and nitro functional groups, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of these groups offers multiple reactive sites, positioning it as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents.
This technical guide provides a comprehensive overview of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, including its physicochemical properties, a detailed, scientifically-grounded synthesis protocol, and an exploration of its potential applications as a scaffold in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| CAS Number | 103095-48-3 | [1] |
| Molecular Formula | C₁₀H₁₁NO₆ | [1] |
| Molecular Weight | 241.19 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and ethyl acetate. | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Proposed Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid
Synthesis Workflow
Caption: Proposed two-step synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzoic acid (Etherification)
The first step involves the ethylation of the phenolic hydroxyl group of vanillic acid. The Williamson ether synthesis is a reliable and widely used method for this transformation.
Reaction Scheme:
Experimental Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in acetone.
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Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
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Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.1-1.5 equivalents) dropwise.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-ethoxy-3-methoxybenzoic acid.
Causality of Experimental Choices:
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Acetone is chosen as the solvent due to its ability to dissolve the organic reactants and its appropriate boiling point for the reaction.
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Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not the carboxylic acid, and it is easily removed by filtration.
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An excess of ethyl iodide is used to ensure complete conversion of the starting material.
Step 2: Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (Nitration)
The second step is the regioselective nitration of the synthesized 4-ethoxy-3-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring will guide the position of the incoming nitro group. The ethoxy and methoxy groups are ortho, para-directing, while the carboxylic acid group is meta-directing. The position ortho to the methoxy group and meta to the carboxylic acid group is sterically hindered. Therefore, the nitration is expected to occur at the position ortho to the ethoxy group and meta to the carboxylic acid group.
Reaction Scheme:
Experimental Protocol:
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Dissolution: Dissolve 4-ethoxy-3-methoxybenzoic acid (1 equivalent) in glacial acetic acid in a flask cooled in an ice bath.
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Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10°C. The nitration of aromatic compounds is a highly exothermic reaction, and controlling the temperature is crucial to prevent side reactions and ensure safety.[2]
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.
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Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.
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Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.
Causality of Experimental Choices:
-
Glacial acetic acid is a commonly used solvent for nitration reactions as it is relatively inert to the nitrating agent and can dissolve the aromatic substrate.
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The use of an ice bath and slow addition of nitric acid is a critical safety measure to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts.
Analytical Characterization
The synthesized 4-Ethoxy-5-methoxy-2-nitrobenzoic acid should be characterized using standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, and their chemical shifts will be consistent with the proposed structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
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A broad O-H stretch for the carboxylic acid.
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A C=O stretch for the carboxylic acid.
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Asymmetric and symmetric N-O stretches for the nitro group.
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C-O stretches for the ethoxy and methoxy groups.
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C-H stretches for the aromatic and aliphatic protons.
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Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Potential Applications in Drug Discovery
Substituted benzoic acids, and particularly nitrobenzoic acid derivatives, are considered "privileged scaffolds" in medicinal chemistry.[3] This means that their core structure is frequently found in biologically active compounds, making them attractive starting points for the design and synthesis of new drugs.[4]
Role as a Chemical Scaffold
The structure of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid offers several points for diversification, which is a key aspect of library synthesis for drug discovery.[5]
Caption: Potential modification sites on the 4-Ethoxy-5-methoxy-2-nitrobenzoic acid scaffold.
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Carboxylic Acid Group: This functional group can be readily converted into amides or esters, allowing for the introduction of a wide variety of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through reactions such as acylation, alkylation, or sulfonylation. The resulting amino-substituted benzoic acids are important intermediates in the synthesis of various pharmaceuticals.[6]
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Alkoxy Groups (Ethoxy and Methoxy): These groups influence the lipophilicity and electronic properties of the molecule, which can affect its binding to biological targets and its metabolic stability.
Potential Therapeutic Areas
Based on the biological activities of structurally related compounds, derivatives of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid could be explored for their potential in several therapeutic areas:
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Anticancer Agents: Nitroaromatic compounds have been investigated for their anticancer properties. The scaffold can be used to synthesize analogs of known anticancer drugs.
-
Anti-inflammatory Agents: Substituted benzoic acids are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: The nitroaromatic moiety is present in some antimicrobial drugs, and derivatives could be screened for activity against various pathogens.[1]
Safety and Handling
While a specific safety data sheet for 4-Ethoxy-5-methoxy-2-nitrobenzoic acid is not available, general precautions for handling aromatic nitro compounds should be followed. These compounds are often toxic and can be irritants.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a synthetically accessible compound with significant potential as a building block in medicinal chemistry. Its polysubstituted aromatic structure provides a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The proposed synthesis from vanillic acid offers a straightforward and scalable route to this compound. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this and related scaffolds in drug discovery.
References
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Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]
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Organic Syntheses. vanillic acid. Available from: [Link]
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Dipharma. The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-. Available from: [Link]
- Horton, D. A., et al. Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- Welsch, M. E., et al. Privileged Scaffolds for Library Design and Drug Discovery. PMC, 14(3), 347-361.
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
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Wikipedia. Nitrobenzoic acid. Available from: [Link]
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PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available from: [Link]
- Swamy, G. M., et al. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European journal of medicinal chemistry, 278, 116831.
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